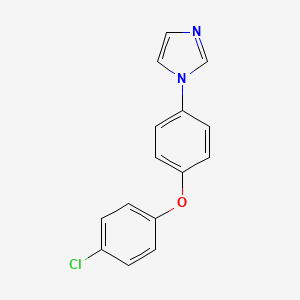

1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

1188265-11-3 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

1-[4-(4-chlorophenoxy)phenyl]imidazole |

InChI |

InChI=1S/C15H11ClN2O/c16-12-1-5-14(6-2-12)19-15-7-3-13(4-8-15)18-10-9-17-11-18/h1-11H |

InChI Key |

GUAZMAQVIVSTET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 4 Chlorophenoxy Phenyl 1h Imidazole and Its Analogues

Strategies for Imidazole (B134444) Ring Formation

The formation of the imidazole core is a critical step in the synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole. Various synthetic routes have been developed, each with its own advantages and limitations.

Cyclization Reactions for Substituted 1H-Imidazoles

Cyclization reactions are a cornerstone in the synthesis of substituted 1H-imidazoles. sioc-journal.cn These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors. A common approach is the reaction of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia, known as the Radziszewski synthesis.

Recent advancements have focused on developing more efficient and versatile cyclization methods. sioc-journal.cn For instance, the use of novel catalysts and reaction conditions has allowed for the synthesis of highly substituted imidazoles with good yields and regioselectivity. organic-chemistry.org Some modern methods for synthesizing polysubstituted imidazoles through cyclization include reactions involving oxime esters, 2H-azacyclopropenes, ketones, and various nitrogen-containing precursors like azides and triazoles. sioc-journal.cn

Multi-Component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted imidazoles from three or more starting materials in a single step. organic-chemistry.orgtandfonline.com This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds. rsc.org

Several MCRs have been developed for imidazole synthesis. organic-chemistry.orgnih.gov A notable example is the four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate, which can produce 1,2,4,5-tetrasubstituted imidazoles in a one-pot synthesis. tandfonline.com The use of catalysts, such as erbium triflate or benzoic acid, can further enhance the efficiency and scope of these reactions. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Imidazole Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, including the construction of substituted imidazoles. libretexts.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. core.ac.ukacs.org

The Suzuki-Miyaura coupling, for instance, is widely used to introduce aryl or heteroaryl groups onto the imidazole core. libretexts.orgacs.org This reaction typically involves the coupling of a haloimidazole with a boronic acid derivative in the presence of a palladium catalyst and a base. acs.org The development of new palladium catalysts and ligands continues to expand the scope and applicability of these reactions in imidazole synthesis. researchgate.net

| Reaction Type | Key Features | Starting Materials (General) |

| Cyclization Reactions | Formation of the imidazole ring from acyclic precursors. sioc-journal.cn | 1,2-Dicarbonyls, aldehydes, ammonia. youtube.com |

| Multi-Component Reactions | One-pot synthesis from three or more components. organic-chemistry.orgtandfonline.com | 1,2-Dicarbonyls, aldehydes, amines, ammonium acetate. tandfonline.com |

| Palladium-Catalyzed Coupling | Formation of C-C or C-N bonds with high efficiency. libretexts.orgacs.org | Haloimidazoles, boronic acids, amines. acs.orgacs.org |

Functionalization and Derivatization Approaches

Once the imidazole ring is formed, or in some cases, concurrently with its formation, the desired substituents are introduced. For this compound, this involves the attachment of the 4-chlorophenoxy and phenyl moieties.

Introduction of Chlorophenoxy and Phenyl Moieties

The 4-chlorophenoxy group is a key structural feature. This moiety is typically introduced through a nucleophilic aromatic substitution reaction, where a phenoxide, in this case, 4-chlorophenoxide, displaces a leaving group on an aromatic ring. Alternatively, an ether synthesis, such as the Williamson ether synthesis, can be employed.

The phenyl group attached to the imidazole ring is often incorporated during the imidazole ring formation, for example, by using a phenyl-substituted starting material in a cyclization or multi-component reaction. Alternatively, it can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, on a pre-formed haloimidazole. acs.org

Modification of the Imidazole Nitrogen (N-1)

The substitution at the N-1 position of the imidazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through an N-alkylation or N-arylation reaction. acs.org In the case of this compound, the 4-(4-chlorophenoxy)phenyl group is attached to the N-1 position.

Substitution Reactions on Aromatic Rings

The formation of the core 4-(4-chlorophenoxy)phenyl structure, a diaryl ether, is a critical step in the synthesis of the title compound and its analogues. This is typically achieved through nucleophilic aromatic substitution, where a phenoxide acts as a nucleophile attacking an activated aryl halide. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.org

The traditional Ullmann ether synthesis involves the copper-promoted reaction of an aryl halide with a phenol (B47542), often in the presence of a base. wikipedia.org The reaction generally requires high temperatures (often over 200°C) and polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org The aryl halide is typically activated by electron-withdrawing groups, which facilitate the nucleophilic attack. wikipedia.org For the synthesis of the 4-(4-chlorophenoxy)phenyl precursor, this would involve the reaction between 4-chlorophenol (B41353) and a 4-halonitrobenzene, followed by reduction of the nitro group to an amine, which can then be used to construct the imidazole ring.

Modern advancements have introduced milder conditions for the Ullmann ether synthesis through the use of soluble copper catalysts and various ligands. wikipedia.org These improved methods often allow the reaction to proceed at lower temperatures and with greater functional group tolerance. The general mechanism for Ullmann-type reactions involves a copper(I) species, such as a copper(I) alkoxide, which reacts with the aryl halide. wikipedia.org

A representative scheme for the synthesis of a diaryl ether intermediate via Ullmann condensation is as follows:

O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O wikipedia.org

This reaction illustrates the coupling of 4-chloronitrobenzene with phenol to form p-nitrophenyl phenyl ether, a structural analogue of the target molecule's core. wikipedia.org After the formation of the diaryl ether, subsequent chemical modifications, such as the Debus-Radziszewski imidazole synthesis, can be employed to form the final imidazole derivative. wikipedia.orgpharmaguideline.com This multi-component reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine (derived from the reduction of the nitro group on the diaryl ether) to build the imidazole ring. wikipedia.org

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Substituted Aryl Iodides | Various Phenols | CuFe₂O₄ / Cs₂CO₃ | DMF | 130 | Moderate to Good |

| Substituted Aryl Halides | Various Phenols | CuO-NPs / KOH/Cs₂CO₃ | DMSO | ~100 | Good |

This table presents generalized conditions from studies on Ullmann ether synthesis using modern nanocatalysts. wikipedia.org

Condensation Reactions with Imidazole Derivatives

A more direct and common strategy for synthesizing 1-aryl-1H-imidazoles involves the direct coupling of the imidazole ring with a suitable aryl precursor. This N-arylation is a type of condensation reaction and is prominently achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions. researchgate.netwikipedia.org These methods are highly valued for their efficiency and broad substrate scope. wikipedia.orgbeilstein-journals.org

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation for C-N bond formation involves coupling an N-H containing heterocycle, such as imidazole, with an aryl halide in the presence of a copper catalyst and a base. wikipedia.orgbeilstein-journals.org To synthesize this compound, this reaction would utilize imidazole and 1-halo-4-(4-chlorophenoxy)benzene as the coupling partners.

While traditional Ullmann conditions were harsh, significant progress has been made by introducing ligands that facilitate the reaction under milder conditions. researchgate.netnih.gov Ligands such as 1,10-phenanthroline (B135089) derivatives have been shown to be highly effective. nih.govresearchgate.netacs.org For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been successfully used as a ligand for the copper-catalyzed N-arylation of imidazoles with various aryl iodides and bromides, achieving good to excellent yields under mild conditions. nih.govresearchgate.netacs.org The addition of co-solvents like poly(ethylene glycol) can further accelerate the reaction. nih.govresearchgate.net Optimized systems often use copper(I) salts like CuI or CuBr, a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a polar aprotic solvent like DMSO or DMF. organic-chemistry.orgnih.gov

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines, including N-H heterocycles like imidazole. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high functional group tolerance and broad applicability, often proceeding under milder conditions than traditional Ullmann couplings. wikipedia.orgbeilstein-journals.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by a base, and finally, reductive elimination to yield the N-arylated imidazole product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction. Sterically hindered phosphine (B1218219) ligands, such as bidentate ligands like BINAP and DPPF, or monodentate ligands from the Buchwald group, are commonly employed. wikipedia.orgrsc.org The reaction typically uses a palladium source like Pd(OAc)₂ or a pre-formed palladium-ligand complex, along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orgresearchgate.net

Table 2: Research Findings on N-Arylation of Imidazoles with Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate Scope | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Aryl bromides/iodides | High | organic-chemistry.org |

| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | Aryl iodides/bromides | Good to Excellent | nih.govacs.org |

| CuI | None | K₂CO₃ | DMF | 120-140 | 24-48 | Activated aryl halides | Moderate to Good | |

| Pd(OAc)₂ | Buchwald-type phosphines | NaOt-Bu | Toluene | 80-110 | 12-24 | Aryl chlorides/bromides/iodides | Good to Excellent | wikipedia.orgorganic-chemistry.org |

This table summarizes typical conditions and findings from various studies on the N-arylation of imidazoles, providing a framework for the synthesis of this compound and its analogues.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

The precise structure of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole is confirmed through various spectroscopic methods. Each technique provides unique insights into the molecule's electronic and vibrational properties, contributing to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-phenyl-1H-imidazole, ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity and chemical environment of each atom.

In analogous compounds such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the proton NMR spectrum (¹H NMR) in DMSO-d6 shows characteristic signals for the aromatic protons. rsc.org The protons on the phenyl and imidazole (B134444) rings typically appear as a complex multiplet in the range of δ 7.22-7.57 ppm, with doublets observed for protons in more defined environments, such as the one at δ 8.11 ppm with a coupling constant (J) of 8.4 Hz. rsc.org The broad singlet observed at δ 12.81 ppm is characteristic of the N-H proton of the imidazole ring. rsc.org

The ¹³C NMR spectrum for the same analog reveals distinct signals for each carbon atom. rsc.org Aromatic carbons resonate in the region of δ 127-145 ppm. For instance, signals are observed at δ 127.12, 128.42, 129.27, 133.31, and 144.79 ppm, corresponding to the various carbon environments within the phenyl and imidazole moieties. rsc.org

A comparative look at a similar structure, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, shows a characteristic singlet for the methoxy (B1213986) group protons at δ 3.82 ppm in the ¹H NMR spectrum. rsc.org Its ¹³C NMR spectrum displays a signal for the methoxy carbon at δ 55.7 ppm, in addition to the aromatic carbon signals. rsc.org

¹H NMR Spectral Data for Imidazole Derivatives (400 MHz, DMSO-d6)

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 7.22-7.57 (m, 12H), 8.11 (d, J = 8.4 Hz, 2H), 12.81 (br, 1H) rsc.org |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3.82 (s, 3H), 7.06 (d, J = 6.8 Hz, 2H), 7.23-7.58 (m, 10H), 8.05 (d, J = 7.2 Hz, 2H), 12.56 (br, 1H) rsc.org |

¹³C NMR Spectral Data for Imidazole Derivatives (100 MHz, DMSO-d6)

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47, 131.33, 133.31, 135.42, 137.78, 144.79 rsc.org |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 55.7, 114.6, 123.5, 126.9, 127.2, 127.5, 128.0, 128.1, 128.6, 128.8, 129.1, 131.6, 131.7, 135.8, 137.2, 146.0, 146.1, 159.9 rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a characteristic broad band around 3439 cm⁻¹, which is indicative of the N-H stretching vibration of the imidazole ring. rsc.org The C-H stretching vibrations of the aromatic rings are observed around 3060 cm⁻¹. rsc.org Significant bands in the fingerprint region include absorptions at 1599 cm⁻¹ (C=N stretching), 1485 cm⁻¹ (C=C stretching of aromatic rings), and a strong band at 829 cm⁻¹ which can be attributed to the C-Cl stretching vibration. rsc.org

For comparison, the IR spectrum of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole displays a C-O stretching band for the ether linkage at 1249 cm⁻¹. rsc.org In the case of 4-(4-Fluoro-phenyl)-1H-imidazole, C-C stretching bands of the fluorophenyl ring are observed at 1608 and 1563 cm⁻¹ in the FT-IR spectrum. researchgate.net

Key IR Absorption Bands for Imidazole Derivatives (KBr, cm⁻¹)

| Functional Group | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole rsc.org | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org |

|---|---|---|---|

| N-H Stretch | 3439 | 3431 | 3447 |

| C-H Stretch (Aromatic) | 3060 | 3060 | 3030 |

| C=N Stretch | 1599 | 1614 | 1598 |

| C=C Stretch (Aromatic) | 1485 | 1493 | 1499 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is a key identifier. While direct data for the target compound is scarce, analysis of related structures provides expected fragmentation behaviors.

For the closely related compound 1-(4-(chloromethyl)phenyl)-1H-imidazole, the predicted monoisotopic mass is 192.04543 Da. uni.lu High-resolution mass spectrometry (HR-MS) would show characteristic adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu The fragmentation pattern would likely involve the cleavage of the bond between the phenyl ring and the imidazole moiety, as well as the loss of the chlorophenoxy group.

In the mass spectrum of 1-phenyl-imidazole, the molecular ion peak is observed, and fragmentation often involves the loss of HCN from the imidazole ring. nist.gov

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in a crystalline solid is determined by single-crystal X-ray diffraction.

Single Crystal X-ray Diffraction Analysis of Imidazole Derivatives

Single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for this compound is not publicly available, the structures of several related imidazole derivatives have been determined, offering valuable insights into the expected solid-state conformation.

For instance, the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine reveals that the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The packing in the crystal is stabilized by intermolecular hydrogen bonding interactions. researchgate.net

The study of 4-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyridine derivative 5g, confirmed by single crystal XRD, shows it crystallizes in the triclinic system. researchgate.net

Crystallographic Data for Related Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine | Monoclinic | P2₁/c | N-H···O and C-H···O hydrogen bonds researchgate.net | researchgate.net |

| 4-(1H-imidazol-1-yl)benzaldehyde | Not specified | Not specified | C-H···N/O interactions nih.gov | nih.gov |

| 1-(4-methoxyphenyl)-1H-imidazole | Not specified | Not specified | C-H···N/O interactions nih.gov | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the compound this compound has not been reported in publicly accessible research. Consequently, detailed experimental data regarding its crystal packing and specific intermolecular interactions, including crystallographic parameters and bond distances/angles within the crystal lattice, are not available.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray analysis of this compound, is required to provide the empirical data necessary for a thorough and accurate description of its solid-state architecture. Without such experimental data, any detailed discussion of its crystal packing and intermolecular interactions would be conjectural.

Below are tables for crystallographic data and intermolecular interactions which would be populated upon the availability of experimental results.

Table 1: Crystallographic Data for this compound (Data not currently available)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₁ClN₂O |

| Formula weight | 270.72 |

| Crystal system | - |

| Space group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

| Absorption coefficient (mm⁻¹) | - |

| F(000) | - |

Table 2: Intermolecular Interaction Details for this compound (Data not currently available)

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|---|

| - | - | - | - | - | - |

| - | - | - | - | - | - |

| - | - | - | - | - | - |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties. tandfonline.comnih.govtandfonline.com In a hypothetical study of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). tandfonline.comnih.gov This analysis would yield key data on bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's shape.

Illustrative Data Table: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (imidazole) | ~1.3-1.4 Å |

| Bond Length | C-O (ether) | ~1.3-1.4 Å |

| Bond Length | C-Cl | ~1.7-1.8 Å |

| Bond Angle | C-O-C (ether) | ~118-120° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. orientjchem.org A smaller gap suggests higher reactivity. For a compound like this compound, the analysis would likely show the HOMO localized on the electron-rich phenoxy and imidazole (B134444) rings, while the LUMO might be distributed over the chlorophenyl or imidazole moieties.

Illustrative Data Table: FMO Properties (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. orientjchem.org It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a molecule. In a hypothetical MEP map of this compound, the regions around the nitrogen atoms of the imidazole ring and the oxygen atom of the ether linkage would likely show negative potential (red/yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms would exhibit positive potential (blue).

Natural Bond Orbital (NBO) analysis is a tool used to study charge transfer and delocalization within a molecule. orientjchem.org It examines the interactions between filled (donor) and empty (acceptor) orbitals. For the target compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic rings, providing insights into the stability conferred by these interactions.

Illustrative Data Table: NBO Analysis (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(imidazole) | π*(C-C) (phenyl) | High |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational methods can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, heat capacity, and entropy. orientjchem.org These calculations are valuable for understanding the molecule's stability and behavior under different temperature conditions.

Illustrative Data Table: Thermochemical Properties at 298.15 K (Hypothetical)

| Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation | XXX | kJ/mol |

| Heat Capacity (Cv) | XXX | J/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. tandfonline.com An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, would reveal how the molecule flexes and changes its shape. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein. The simulations would allow for an analysis of the conformational landscape, identifying the most populated and energetically favorable shapes of the molecule.

Advanced Structural Descriptors from Computational Models

Computational models are instrumental in predicting the behavior and properties of molecules. Through these models, various descriptors can be calculated to provide insight into the molecule's electronic nature, spatial arrangement, and other key features. However, specific computational studies detailing these descriptors for this compound have not been identified in the available literature.

Electronic Descriptors

Electronic descriptors provide information about the electronic structure and reactivity of a molecule. These are typically derived from quantum chemical calculations and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, electron affinity, and dipole moment. For many imidazole derivatives, these descriptors are crucial for understanding their potential applications in fields like medicinal chemistry and materials science. ppor.azresearchgate.netrsc.org

Despite the importance of these parameters, a search of scientific databases did not yield specific calculated values for the electronic descriptors of this compound. General DFT studies on related imidazole compounds often report such data, but this specific molecule has not been the subject of such a published analysis. orientjchem.orgdntb.gov.ua

Steric Descriptors

Steric descriptors quantify the three-dimensional size and shape of a molecule. These are vital for understanding intermolecular interactions, such as how a molecule might fit into the active site of an enzyme. Common steric descriptors include molecular volume, ovality, and specific steric parameters derived from the molecule's calculated 3D geometry.

No specific studies providing calculated steric descriptors for this compound were found.

Topological Descriptors

Topological descriptors, also known as molecular connectivity indices, are numerical values that represent the topology of a molecule's structure. They are derived from the graph representation of the molecule and are used in quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity or physical properties.

Detailed calculations of topological descriptors for this compound are not available in the reviewed literature.

Surface Area Descriptors

Surface area descriptors, such as the solvent-accessible surface area (SASA) and the polar surface area (PSA), are critical for predicting properties like solubility and cell permeability. These are calculated based on the three-dimensional conformation of the molecule.

Specific values for the surface area descriptors of this compound, derived from detailed computational modeling, have not been reported in published research.

Excited State Properties and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. researchgate.netresearchgate.net It is used to calculate properties such as UV-Vis absorption spectra, excitation energies, and oscillator strengths, which are fundamental to understanding a molecule's photophysical behavior. rsc.org Such studies are common for novel materials, including various imidazole derivatives explored for their fluorescence or other optical properties. rsc.orgnih.gov

A thorough search of the literature did not uncover any TD-DFT studies performed on this compound. Consequently, data regarding its excited state properties, including specific excitation energies, transition characteristics, and potential for fluorescence, remain uncharacterized in the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Ligand-Based Design Approaches

Ligand-based drug design (LBDD) methods are pivotal when the three-dimensional structure of the biological target is unknown. vensel.org These approaches utilize the information from a set of molecules known to interact with a target to develop a model that can predict the activity of novel compounds. vensel.org For imidazole (B134444) analogues, LBDD strategies such as pharmacophore modeling and QSAR are frequently employed. vensel.org

A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. For antifungal azoles, which primarily act by inhibiting cytochrome P450 14α-demethylase, the imidazole or triazole ring is a key pharmacophoric feature that coordinates with the heme iron in the enzyme's active site. tandfonline.comresearchgate.net The design of new antifungal agents often involves creating structures that contain multiple aromatic rings, a common feature in many active compounds. tandfonline.com

In a typical LBDD workflow for imidazole analogues, a series of compounds with known activities are first sketched and their low-energy conformations are generated. vensel.org These structures are then used to generate pharmacophore hypotheses. The best hypotheses are validated and used to screen new or existing compound libraries for potential hits. vensel.org This approach was successfully used to identify potential anti-Alzheimer agents from a series of imidazole derivatives by focusing on acetylcholinesterase (AChE) inhibitors. vensel.org

Development and Validation of QSAR Models for Imidazole Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov The fundamental principle is that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their physicochemical properties. researchgate.net

The development of a robust QSAR model involves several critical steps:

Data Set Preparation: A dataset of compounds with a wide range of biological activities is selected. nih.govuniroma1.it For instance, a study on imidazole derivatives might use a set of 286 compounds with known antifungal activity, expressed as the logarithm of the reciprocal of the minimal inhibitory concentration (log 1/MIC). researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. researchgate.netjapsonline.com These can include topological, geometrical, electronic, and constitutional descriptors.

Variable Selection and Model Building: Statistical methods, such as multiple linear regression (MLR) combined with techniques like genetic algorithms (GA-MLR), are used to select the most relevant descriptors and build the QSAR model. japsonline.com

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. nih.govuniroma1.itnih.govbasicmedicalkey.com This is a crucial step to ensure the model can accurately predict the activity of new, untested compounds. nih.govuniroma1.itnih.govbasicmedicalkey.com

Validation of a QSAR model is performed using both internal and external validation techniques. uniroma1.itnih.govbasicmedicalkey.comjmchemsci.com Internal validation often involves cross-validation methods like leave-one-out (LOO) or leave-many-out (LMO), where a portion of the data is left out during model building and then predicted by the model. frontiersin.orgjmchemsci.com External validation involves splitting the dataset into a training set for model development and a test set for evaluating the model's predictive performance on compounds not used in its creation. japsonline.combasicmedicalkey.comjmchemsci.com

A successful QSAR study on gemini imidazolium surfactants against Candida albicans resulted in a GA-MLR model with good fitting and predictive ability, indicating its potential for designing new antifungal agents. japsonline.com Key statistical parameters used to evaluate QSAR models are presented in the table below.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| Q²_LOO | Cross-validated R² from leave-one-out. Measures internal predictive ability. | > 0.5 |

| R²_ext | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error. Measures the error in prediction. | As low as possible |

Table 1: Common statistical parameters for QSAR model validation. uniroma1.itjapsonline.com

Machine Learning Applications in Structure-Property Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery for modeling complex quantitative structure-property relationships (QSPR). nih.gov ML algorithms can learn from existing experimental data to make predictions for new molecules, accelerating the design and optimization of drug candidates. nih.gov

For imidazole derivatives, machine learning methods like artificial neural networks (ANNs) have been used to predict antimicrobial activity. researchgate.net In one study, an ANN model was developed to predict the anti-Streptococcus pyogenes activity of a series of imidazole derivatives based on their structural descriptors. researchgate.net The model showed high correlation coefficients for the learning (0.9461), validation (0.9060), and testing (0.8824) sets, demonstrating its predictive power. researchgate.net

Supervised machine learning is a common approach where the algorithm learns from labeled data. arxiv.org This can be a classification task (e.g., predicting whether a compound is active or inactive) or a regression task (e.g., predicting a continuous value like IC50 or MIC). arxiv.org

The application of machine learning extends to predicting various absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties. nih.gov A comprehensive study evaluated ML models for predicting properties of targeted protein degraders (TPDs), a newer therapeutic modality, and found that the performance was comparable to that for other small molecules. nih.gov This suggests that ML-based QSPR models are broadly applicable across different chemical spaces. nih.gov

The table below summarizes the performance of an ANN model for predicting the antimicrobial potency of imidazole derivatives.

| Data Set | Correlation Coefficient (R) |

| Learning Set | 0.9461 |

| Validation Set | 0.9060 |

| Testing Set | 0.8824 |

Table 2: Performance of an Artificial Neural Network (ANN) model in predicting anti-Streptococcus pyogenes activity of imidazole derivatives. researchgate.net

Molecular Interaction Mechanisms and Binding Studies

Computational Docking Studies with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding energetics of a ligand like 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole.

Given the structural similarities of this compound to other known bioactive imidazole (B134444) derivatives, several macromolecular targets can be hypothesized for docking studies. These include enzymes such as cytochrome P450s, kinases, and various receptors. For instance, studies on similar substituted imidazole compounds have explored their binding to targets like the NADPH oxidase enzyme. researchgate.net

Computational docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the active sites of these potential protein targets. The results of these simulations would generate a series of possible binding poses, ranked by their predicted binding affinities (docking scores). The binding site is typically a pocket or groove on the surface of the protein, and its characterization is the first step in understanding the interaction.

| Potential Macromolecular Target | Hypothesized Binding Site Location | Key Amino Acid Residues Potentially Involved |

|---|---|---|

| Cytochrome P450 (e.g., CYP51) | Heme-binding pocket | Cysteine, Phenylalanine, Valine |

| p38 MAP Kinase | ATP-binding site | Lysine, Glycine, Aspartate |

| NADPH Oxidase | Cofactor binding domain | Arginine, Serine, Valine |

Once a putative binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the receptor is crucial. These non-covalent interactions are the driving forces for ligand binding and selectivity.

The chemical structure of this compound offers several features for potential interactions:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while any N-H group on the imidazole could be a donor.

π-π Interactions: The aromatic phenyl and chlorophenoxy rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site.

Hydrophobic Interactions: The chlorophenyl group and the phenyl linker can form hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonds: The chlorine atom on the phenoxy ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

| Structural Moiety of the Compound | Potential Type of Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Imidazole Ring | Hydrogen Bond, π-π Stacking | Serine, Threonine, Histidine, Phenylalanine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Tyrosine, Tryptophan, Leucine |

| Chlorophenoxy Group | Hydrophobic, Halogen Bond, π-π Stacking | Valine, Alanine, Methionine, Asparagine |

| Ether Linkage | Hydrogen Bond Acceptor | Lysine, Arginine |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ppor.aznih.gov A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

This model can be generated based on the structure of the ligand itself (ligand-based) or from the ligand-receptor complex obtained from docking studies (structure-based). The resulting pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, thus having a higher probability of being active. It can also guide the rational design of new derivatives of this compound with improved potency and selectivity.

Mechanistic Investigations in Biochemical Pathways

The imidazole moiety is a common structural motif in many biologically active molecules and drugs. nih.gov Compounds containing this ring system have been shown to be involved in a wide array of biochemical pathways, often through the inhibition of key enzymes. For example, imidazole derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

Investigating the effect of this compound on such pathways would involve in vitro enzymatic assays. Based on the predicted targets from docking studies, one could explore its inhibitory activity against specific kinases, cytochromes, or other enzymes. The insights gained from these mechanistic studies would be invaluable in understanding the compound's mode of action and its potential therapeutic applications.

Research Applications and Broader Scientific Context

Role as Synthetic Intermediates in Complex Organic Synthesis

The structure of 1-(4-(4-chlorophenoxy)phenyl)-1H-imidazole, which combines an N-phenylimidazole group with a diaryl ether, suggests its primary role in chemical research is that of a synthetic intermediate or a building block for constructing more complex, high-value molecules. N-arylated imidazoles are foundational components in medicinal chemistry and agriculture, appearing in compounds designed as antifungal agents, herbicides, and plant-growth regulators. conicet.gov.ar The diaryl ether linkage is also a common structural motif in many natural products and pharmacologically active compounds. nih.gov

The synthesis of the title compound itself would likely employ well-established cross-coupling methodologies. The formation of the N-aryl bond to the imidazole (B134444) ring is typically achieved through copper-catalyzed N-arylation reactions, such as the Ullmann condensation or the Chan-Lam coupling. wikipedia.orgacs.orgnih.govorganic-chemistry.org These reactions couple an aryl halide (like 1-bromo-4-(4-chlorophenoxy)benzene) with imidazole or an arylboronic acid with 1H-imidazole. Similarly, the diaryl ether bond can be formed via an Ullmann-type coupling between 1-(4-hydroxyphenyl)-1H-imidazole and an activated aryl halide like 1-chloro-4-halobenzene. acs.orgbeilstein-journals.org The choice of catalysts and ligands is crucial for achieving high yields under mild conditions, especially with sterically hindered or electronically diverse substrates. nih.govacs.org

Table 1: Representative Catalytic Systems for N-Arylation and Diaryl Ether Synthesis

| Reaction Type | Catalyst/Ligand System | Substrates | General Conditions | Reference |

|---|---|---|---|---|

| N-Arylation of Imidazole | CuI / 4,7-Dimethoxy-1,10-phenanthroline (B1245073) | Aryl iodides/bromides, Imidazoles | Mild temperature, addition of PEG can accelerate reaction | acs.org |

| N-Arylation of Imidazole | Cu(I) oxide (heterogeneous) | Arylboronic acids, Imidazoles | Room temperature, methanol, base-free | organic-chemistry.org |

| Diaryl Ether Synthesis | Cu₂O / Inexpensive ligands | Aryl bromides/iodides, Phenols | Acetonitrile, Cs₂CO₃ | acs.org |

| Diaryl Ether Synthesis | CuI / N,N-dimethylglycine | Aryl iodides/bromides, Phenols | 90°C, efficient for various substrates | organic-chemistry.org |

Once synthesized, this compound can serve as a scaffold for further chemical modifications. The imidazole ring can be functionalized, or the aromatic rings can undergo further substitution to produce a library of derivatives for biological screening. For instance, many imidazole-based antifungal drugs, such as econazole (B349626) and clotrimazole, function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. wikipedia.orgnih.govwikipedia.org The structural similarity suggests that derivatives of the title compound could be investigated for similar antifungal properties. mdpi.comnih.gov

Applications in Material Science Research (e.g., conductive polymers, optoelectronic devices)

While no specific studies detailing the use of this compound in material science have been published, the properties of related imidazole derivatives suggest potential applications. Imidazole-containing molecules have been extensively investigated for their roles in organic electronics. rsc.org They are often incorporated into larger molecular systems designed to function as emitters in organic light-emitting diodes (OLEDs), as components of fluorescent sensors, or as charge-transfer chromophores. google.com

The title compound possesses several features relevant to material science:

Aromatic Systems: The multiple phenyl rings provide π-conjugated pathways that are essential for charge transport and can influence the electronic properties of a material.

Heterocyclic Core: The imidazole ring is an electron-rich heterocycle that can act as a charge-transporting moiety or a coordinating ligand in metal-organic frameworks (MOFs).

Donor-Acceptor Potential: The phenoxy group can act as an electron-donating group, while the imidazole and chlorophenyl groups have electron-accepting characteristics. This intramolecular charge-transfer (ICT) potential is a key feature for developing nonlinear optical (NLO) materials and solvatochromic dyes.

Researchers could potentially polymerize derivatives of this compound or use it as a building block in the synthesis of larger, conjugated systems for applications in conductive polymers or as host materials in optoelectronic devices.

Fundamental Mechanistic Studies in Organic Reactions

The study of this compound is more likely to be the result of mechanistic studies rather than the subject of them. The primary area for mechanistic investigation related to this compound lies in its synthesis, specifically the copper-catalyzed cross-coupling reactions used to form its C-N (imidazole-phenyl) and C-O (ether) bonds. wikipedia.orgacs.org

The Ullmann condensation, a classic method for forming such bonds, traditionally required harsh conditions (high temperatures, stoichiometric copper). wikipedia.org Modern mechanistic studies have focused on developing milder, more efficient catalytic cycles. These investigations explore:

The Role of Ligands: Ligands such as phenanthrolines or amino acids accelerate the reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination. nih.govacs.org

The Nature of the Copper Species: Studies aim to identify the active catalytic species, which is generally believed to be a soluble Cu(I) complex. wikipedia.org

Reaction Kinetics: Understanding the rate-determining steps allows for the optimization of reaction conditions (temperature, base, solvent) to improve yields and substrate scope. beilstein-journals.org

Therefore, while the title compound itself may not be used to probe reaction mechanisms, the synthetic routes to its creation are a fertile ground for fundamental mechanistic studies in organometallic and catalytic chemistry. nih.govorganic-chemistry.orgrsc.org

Investigations into Corrosion Inhibition Mechanisms

There is no specific research available on the use of this compound as a corrosion inhibitor. However, the molecular structure suggests it possesses features common to many known organic corrosion inhibitors. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with π-systems from aromatic rings, are effective at preventing the corrosion of metals, particularly steel in acidic environments. mdpi.com

The potential mechanism of inhibition for this compound would involve:

Adsorption: The molecule would adsorb onto the metal surface. This can occur via physisorption (electrostatic interactions) or chemisorption.

Coordination: The lone pair electrons on the imidazole nitrogen atoms and the ether oxygen atom could form coordinate bonds with the empty d-orbitals of iron atoms on the steel surface.

Protective Film Formation: The bulky aromatic rings would lie flat on the surface, forming a protective hydrophobic film. This film acts as a barrier, isolating the metal from the corrosive medium (e.g., HCl solution).

The effectiveness of such an inhibitor often correlates with its ability to donate electrons to the metal surface. mdpi.com While experimental data is needed for confirmation, the presence of multiple heteroatoms and π-electrons makes this compound a plausible candidate for investigation in the field of corrosion science.

Photophysical Applications of Imidazole Derivatives

Specific photophysical data (e.g., absorption/emission spectra, quantum yield) for this compound are not documented in the literature. However, the photophysics of phenyl-imidazole derivatives is an active area of research, with applications in fluorescent probes, chemosensors for detecting ions, and materials for bioimaging. rsc.orgnih.gov

The photophysical behavior of these molecules is governed by their electronic structure. The interaction between the electron-donating and electron-accepting parts of the molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. This often results in fluorescence that is highly sensitive to the polarity of the surrounding environment (solvatochromism).

For this compound, the diaryl ether portion could act as an electron donor, while the imidazole ring acts as an acceptor. The presence of the chlorine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and affecting fluorescence quantum yields. Studies on para-hydroxyphenyl substituted pyrenoimidazoles, for example, have shown significant responses to environmental acidity and basicity, suggesting their use as sensitive pH probes. rsc.org While the title compound is not as extensively conjugated, its core structure provides a basis for designing new fluorescent materials.

Table 2: Illustrative Photophysical Properties of Various Imidazole Derivatives (for context)

| Compound Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application Context | Reference |

|---|---|---|---|---|

| Pyrimidine-imidazole (D-π-A type) | ~350-400 | ~450-550 | Two-photon absorption, Cell imaging | wikipedia.org (General ref) |

| Pyrenoimidazole derivative | ~350-400 | ~400-480 | pH-sensitive fluorescent probe | rsc.org |

| Imidazole with triphenylamine | ~380 | ~540 (in polar solvent) | Two-photon absorption, Bioimaging | wikipedia.org (General ref) |

| 5-amino-1-(4-fluorophenyl)imidazole derivative | Not specified | Not specified | Intermediate for EGFR inhibitors | nih.gov |

Emerging Research Directions for 1 4 4 Chlorophenoxy Phenyl 1h Imidazole

Development of Novel Synthetic Routes

The synthesis of N-arylimidazoles is a well-established area of organic chemistry. nih.gov However, the development of novel, efficient, and environmentally benign synthetic routes remains a key research focus.

Traditional methods for the synthesis of N-phenyl-1H-imidazole derivatives often involve the Ullmann condensation or Buchwald-Hartwig amination, which typically require harsh reaction conditions, expensive catalysts, and long reaction times. More contemporary approaches focus on catalyst-free or green chemistry methodologies. For instance, one-pot synthesis procedures under solvent-free conditions have been developed for various imidazole (B134444) derivatives, offering advantages such as high yields, easy setup, and mild reaction conditions. asianpubs.org

Future research on the synthesis of 1-(4-(4-Chlorophenoxy)phenyl)-1H-imidazole could explore:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability and safety.

Catalyst development: Investigating new, more efficient, and recyclable catalysts for the N-arylation of imidazole with 4-(4-chlorophenoxy)aniline (B91003) or related precursors.

Green solvents: Utilizing ionic liquids or deep eutectic solvents to replace traditional volatile organic compounds.

A potential synthetic strategy for this compound could involve the coupling of imidazole with a suitable 4-(4-chlorophenoxy)phenyl halide or boronic acid derivative. The choice of catalyst and reaction conditions would be crucial for optimizing the yield and purity of the final product.

Exploration of New Computational Paradigms

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For a molecule like this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological targets.

Table 1: Potential Computational Studies for this compound

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors, vibrational frequencies. | Understanding the molecule's stability, reactivity, and spectral properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects, interactions with biomolecules. | Elucidating the dynamic behavior of the molecule in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Predicting the potential biological activities and guiding the design of more potent analogs. |

| Molecular Docking | Binding modes and affinities with specific protein targets. | Identifying potential biological targets and understanding the mechanism of action. |

Advanced Characterization Techniques for Dynamic Processes

The characterization of a molecule's structure and dynamics is fundamental to understanding its function. While standard techniques like NMR and mass spectrometry are essential for confirming the identity and purity of this compound, advanced techniques are required to study its dynamic processes.

Table 2: Advanced Characterization Techniques

| Technique | Information Gained | Relevance to this compound |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of proton and carbon signals. | Unambiguous confirmation of the molecular structure and connectivity. |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Determination of bond lengths, bond angles, and intermolecular interactions. |

| Femtosecond Spectroscopy | Ultrafast dynamic processes such as charge transfer and conformational changes. | Investigating the photophysical properties and excited-state dynamics. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes corresponding to collective molecular motions. | Probing the intermolecular interactions and lattice dynamics in the solid state. |

Design of Highly Selective Ligands based on Molecular Insights

The imidazole scaffold is a privileged structure in drug discovery, and its derivatives are known to interact with a wide range of biological targets. researchgate.netekb.eg Molecular insights gained from computational studies and advanced characterization can guide the rational design of novel ligands based on the this compound core, targeting specific enzymes or receptors with high selectivity.

The design of selective ligands is a critical aspect of modern drug development, aiming to minimize off-target effects and improve the therapeutic index. For instance, the design of selective inhibitors for specific enzyme isoforms is a major area of research.

Future research in this area could involve:

Structure-based drug design: Using the three-dimensional structure of a target protein to design complementary ligands.

Fragment-based drug discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

Pharmacophore modeling: Identifying the key structural features required for biological activity and using this model to screen for new compounds.

While there is no specific research on ligand design based on this compound, studies on other imidazole-containing compounds have successfully led to the development of selective inhibitors for various targets. mdpi.com These successes highlight the potential of the imidazole scaffold in the design of novel therapeutic agents.

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 15-lipoxygenase (15-LOX) or fungal cytochrome P450. For example, imidazole derivatives show high affinity for heme iron in P450 enzymes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to guide SAR studies .

Key Finding : Trifluoromethyl groups improve target selectivity by filling hydrophobic pockets in enzyme active sites .

How can structural contradictions in crystallographic vs. spectroscopic data be reconciled?

Advanced Research Question

Discrepancies between NMR (solution state) and crystallography (solid state) often arise from conformational flexibility. Strategies include:

- DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify dominant conformers .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that broaden signals at higher temperatures .

What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.